molecular formula C25H41NO2 B12536212 1H-Indole-2-hexadecanol, 5-methoxy- CAS No. 651331-42-9

1H-Indole-2-hexadecanol, 5-methoxy-

Cat. No.: B12536212
CAS No.: 651331-42-9
M. Wt: 387.6 g/mol
InChI Key: YQUWCHKSKHWHGO-UHFFFAOYSA-N
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Description

1H-Indole-2-hexadecanol, 5-methoxy- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their significant impact on physiological, biochemical, and metabolic processes in various organisms

Preparation Methods

The synthesis of indole derivatives, including 1H-Indole-2-hexadecanol, 5-methoxy-, involves several methods. One common synthetic route is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.

Chemical Reactions Analysis

1H-Indole-2-hexadecanol, 5-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

1H-Indole-2-hexadecanol, 5-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-hexadecanol, 5-methoxy- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various physiological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Indole-2-hexadecanol, 5-methoxy- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole-2-hexadecanol, 5-methoxy- lies in its specific structure and the resulting biological activities and applications.

Properties

CAS No.

651331-42-9

Molecular Formula

C25H41NO2

Molecular Weight

387.6 g/mol

IUPAC Name

16-(5-methoxy-1H-indol-2-yl)hexadecan-1-ol

InChI

InChI=1S/C25H41NO2/c1-28-24-17-18-25-22(21-24)20-23(26-25)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-19-27/h17-18,20-21,26-27H,2-16,19H2,1H3

InChI Key

YQUWCHKSKHWHGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CCCCCCCCCCCCCCCCO

Origin of Product

United States

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